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Cat. No.: B152010

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naugard XL-1 is a high-performance antioxidant and metal deactivator used in the stabilization
of polymers. Its dual-functionality makes it a valuable additive in food contact materials, where
it protects the polymer from degradation during processing and service life, thereby ensuring
the integrity and safety of the packaging. This document provides detailed application notes,
experimental protocols, and relevant regulatory information for the use of Naugard XL-1 in
food contact applications.

Naugard XL-1 is the trade name for the chemical 2,2'-Oxamidobis[ethyl-3-(3,5-di-t-butyl-4-
hydroxyphenyl)propionate]. It functions as a sterically hindered phenolic antioxidant to inhibit
oxidation and as a metal deactivator to prevent metal-catalyzed degradation.[1][2]

Regulatory Status

In the United States, Naugard XL-1 is regulated by the Food and Drug Administration (FDA) for
use as an antioxidant and/or stabilizer for polymers intended for use in contact with food. The
specific regulation governing its use is 21 CFR 178.2010.[3][4][5] This regulation stipulates the
types of polymers in which it can be used and the maximum permissible concentration.

Table 1: FDA Approved Uses of Naugard XL-1 (2,2'-Oxamidobis[ethyl 3-(3,5-di-t-butyl-4-
hydroxyphenyl)propionate]) in Food Contact Polymers[3]
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Polymer Type Maximum Concentration (% by weight)

Polystyrene and rubber-modified polystyrene 0.5

Olefin polymers (complying with § 177.1520(c)) 0.5

Mechanisms of Action

Naugard XL-1 provides stability to polymers through two primary mechanisms: antioxidant

activity and metal deactivation.

Antioxidant Mechanism: Free Radical Scavenging

As a hindered phenolic antioxidant, Naugard XL-1 protects polymers from degradation caused
by free radicals. The degradation process is a chain reaction initiated by heat, light, or
mechanical stress. Naugard XL-1 interrupts this cycle by donating a hydrogen atom from its
phenolic hydroxyl group to the reactive peroxy radicals (ROQOe), forming a stable hydroperoxide
and a non-reactive antioxidant radical. This stabilized radical does not propagate the
degradation chain.
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Caption: Antioxidant mechanism of Naugard XL-1.

Metal Deactivation Mechanism: Chelation

Trace metal ions, such as copper, iron, and manganese, can be present in polymers as
residues from polymerization catalysts. These metal ions can accelerate the oxidative
degradation of the polymer by catalyzing the decomposition of hydroperoxides into highly
reactive radicals. Naugard XL-1 contains oxalamide groups that act as chelating agents,
binding to these metal ions to form stable, inactive complexes. This process deactivates the
catalytic activity of the metal ions, thereby preventing accelerated degradation.
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Caption: Metal deactivation mechanism of Naugard XL-1.

Application Data: Migration Studies

The safety of a food contact material is assessed by determining the extent to which its
components migrate into food. This is evaluated through migration testing using food simulants
under controlled conditions. While specific migration data for Naugard XL-1 is not readily
available in the public literature, data for structurally similar hindered phenolic antioxidants,
such as Irganox 1076, from polyolefins can provide an indication of potential migration levels.
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Table 2: Representative Specific Migration Data for a Hindered Phenolic Antioxidant (Irganox
1076) from Polypropylene into Food Simulants*

Food Simulant Test Conditions Migrated Amount (mg/kg)
3% Acetic Acid (Simulant B) 10 days at 40°C Not Detected

10% Ethanol (Simulant A) 10 days at 40°C Not Detected

50% Ethanol 10 days at 40°C 05-15

95% Ethanol 10 days at 60°C > 50

Olive Oil (Simulant D2) 10 days at 40°C 10-20

*Data is representative for Irganox 1076 from polypropylene and should be considered as an
estimate for Naugard XL-1. Actual migration levels will depend on the polymer type,
concentration of the additive, and the specific conditions of use.

Experimental Protocols
Protocol 1: Migration Testing of Naugard XL-1 from
Polyolefins

This protocol outlines a general procedure for determining the specific migration of Naugard
XL-1 from a polyolefin food contact material into food simulants, based on FDA guidelines.

1. Materials and Reagents:
» Polyolefin samples containing a known concentration of Naugard XL-1.
e Food Simulants (as per 21 CFR 176.170(c)):

o 10% (v/v) Ethanol in deionized water (Simulant A)

o 3% (w/v) Acetic Acid in deionized water (Simulant B)

o 95% (v/v) Ethanol in deionized water (Fatty food simulant)

o Olive oil (Fatty food simulant, Simulant D2)
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Migration cells or glass containers with inert seals.

Analytical standards of Naugard XL-1.

HPLC-grade solvents (e.g., acetonitrile, methanol).

. Sample Preparation:

Cut the polyolefin material into test specimens of a known surface area (e.g., 1 dm?).

Clean the specimens by gently wiping with a lint-free cloth.

. Migration Test Procedure:

Place the test specimen in a migration cell or glass container.

Add a known volume of the selected food simulant to achieve a surface area-to-volume ratio
of 6 dm>2/L.

Seal the migration cell.

Incubate the cells under the desired time and temperature conditions that represent the
intended use of the food contact material (e.g., 10 days at 40°C for long-term storage at
room temperature).

Prepare blank samples containing only the food simulant and subject them to the same
conditions.

. Sample Extraction and Analysis:

After the incubation period, remove the polymer sample.

The food simulant now contains the migrated Naugard XL-1.

For agueous simulants (10% ethanol, 3% acetic acid), the sample may be directly analyzed
or concentrated using solid-phase extraction (SPE).
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 For fatty food simulants (95% ethanol, olive oil), a liquid-liquid extraction or SPE may be
necessary to isolate the analyte from the fatty matrix.

e Quantify the concentration of Naugard XL-1 in the food simulant using a validated analytical
method, such as HPLC-UV.
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Caption: Experimental workflow for migration testing.
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Protocol 2: Analytical Method for Quantification of
Naugard XL-1 by HPLC-UV

This protocol provides a general high-performance liquid chromatography (HPLC) with
ultraviolet (UV) detection method for the quantification of Naugard XL-1 in food simulants.
Method optimization and validation are required for each specific matrix.

1. Instrumentation:

o HPLC system with a UV detector, autosampler, and column oven.
» Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 pum).

2. Chromatographic Conditions:

» Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A starting
point could be 80:20 (v/v) acetonitrile:water.

e Flow Rate: 1.0 mL/min.

e Column Temperature: 30°C.

e Injection Volume: 20 pL.

e UV Detection Wavelength: 275 nm (based on the chromophore of the hindered phenol).
3. Standard Preparation:

e Prepare a stock solution of Naugard XL-1 (e.g., 1000 pg/mL) in a suitable solvent like
acetonitrile.

o Prepare a series of working standards by diluting the stock solution to cover the expected
concentration range of the migration samples (e.g., 0.1 to 10 pg/mL).

4. Calibration:

* Inject the working standards into the HPLC system.
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e Construct a calibration curve by plotting the peak area of Naugard XL-1 against its
concentration.

o Determine the linearity of the calibration curve (R? > 0.995).

5. Sample Analysis:

« Inject the prepared migration samples (from Protocol 1).

« ldentify the Naugard XL-1 peak based on its retention time compared to the standards.
e Quantify the concentration of Naugard XL-1 in the samples using the calibration curve.
6. Calculation of Specific Migration:

o Calculate the specific migration (M) in mg of substance per kg of food simulant using the
following formula:

o M=(CxV)/(Ax 1000)

o Where:
s C = Concentration of Naugard XL-1 in the food simulant (pg/mL)
» V = Volume of the food simulant (mL)

» A= Surface area of the polymer sample (dm?)

Conclusion

Naugard XL-1 is a valuable additive for enhancing the stability of food contact polymers, with
its use being regulated by the FDA. Its dual-action mechanism as a free-radical scavenger and
a metal deactivator effectively protects polymers from degradation. The provided protocols for
migration testing and analytical quantification offer a framework for researchers and scientists
to evaluate the safety and compliance of food contact materials containing Naugard XL-1. It is
crucial to perform specific migration studies under conditions that accurately reflect the
intended use of the final product to ensure consumer safety.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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